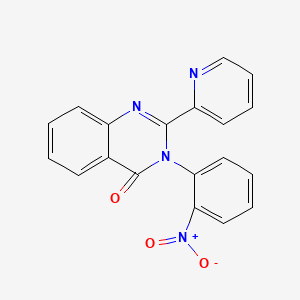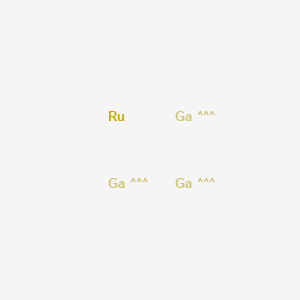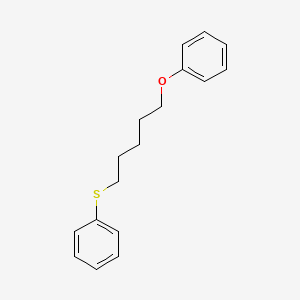![molecular formula C10H11Cl3S B14610658 1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene CAS No. 58326-77-5](/img/structure/B14610658.png)
1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene is an organic compound with a complex structure that includes both chlorinated and sulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene typically involves the chloromethylation of p-dichlorobenzene. This reaction is carried out under specific conditions to ensure the correct substitution pattern on the benzene ring. The process often requires the use of a chloromethylating agent, such as formaldehyde and hydrochloric acid, in the presence of a catalyst like zinc chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures. The product is then purified through distillation or recrystallization to obtain the desired compound.
化学反应分析
Types of Reactions
1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or to modify the sulfanyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfanyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones.
科学研究应用
1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological functions. The sulfanyl group can also participate in redox reactions, affecting cellular pathways and enzyme activities.
相似化合物的比较
Similar Compounds
1,4-Dichloro-2-(trichloromethyl)benzene: Similar in structure but with a trichloromethyl group instead of a chloromethyl-sulfanyl group.
2,5-Dichlorobenzyl chloride: Another chlorinated benzene derivative with different substitution patterns.
Uniqueness
Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
属性
CAS 编号 |
58326-77-5 |
|---|---|
分子式 |
C10H11Cl3S |
分子量 |
269.6 g/mol |
IUPAC 名称 |
1,4-dichloro-2-[2-(chloromethylsulfanyl)propan-2-yl]benzene |
InChI |
InChI=1S/C10H11Cl3S/c1-10(2,14-6-11)8-5-7(12)3-4-9(8)13/h3-5H,6H2,1-2H3 |
InChI 键 |
GDGDEAXXLLEEHX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=C(C=CC(=C1)Cl)Cl)SCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)






![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610611.png)


![[4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid](/img/structure/B14610624.png)


